REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][CH:8]1[CH2:13][CH2:12][CH2:11][C:10](=O)[CH2:9]1.S([O-])([O-])(=O)=O.[Mg+2]>C1CCCCC1>[CH3:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:9]1 |f:2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
CC1CC(CCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Type
|
CUSTOM
|
Details
|
the mixture was mechanically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (the reaction
|
Type
|
CUSTOM
|
Details
|
for 192 hours
|
Duration
|
192 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a fritted glass funnel
|
Type
|
ADDITION
|
Details
|
The filtrate (containing the enamine product, excess 3-methylcyclohexanone and cyclohexane)
|
Type
|
CUSTOM
|
Details
|
was transferred to a hydrogenation vessel
|
Type
|
ADDITION
|
Details
|
To this mixture, 3 g of 10% Pd on activated carbon was added
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a bed of Celite® in a fitted glass
|
Type
|
FILTRATION
|
Details
|
filtering funnel
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a round bottom flask
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
was treated with 120 mL of 3M aqueous HCl solution
|
Type
|
STIRRING
|
Details
|
The mixture was stirred in an ice-water bath for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
Then, the mixture was transferred to a reparatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with 200 mL of diethyl ether
|
Type
|
ADDITION
|
Details
|
The ether layer, containing the excess 3-methylcyclohexanone
|
Type
|
CUSTOM
|
Details
|
was separated from aqueous layer
|
Type
|
ADDITION
|
Details
|
containing the amine in the form of its onium hydrochloride salt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to recover 31 g of the excess 3-methylcyclohexanone
|
Type
|
ADDITION
|
Details
|
The aqueous layer was treated with 50 wt. % aqueous NaOH solution in an ice bath until a pH of about 11
|
Type
|
EXTRACTION
|
Details
|
This solution was then extracted with 300 mL of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure on a rotary evaporator
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(CCC1)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |